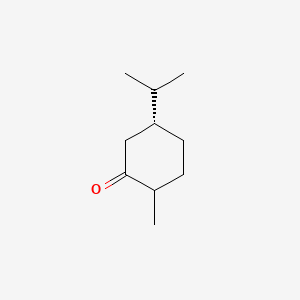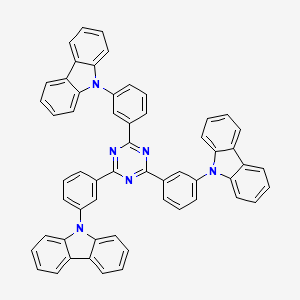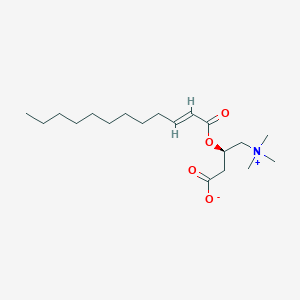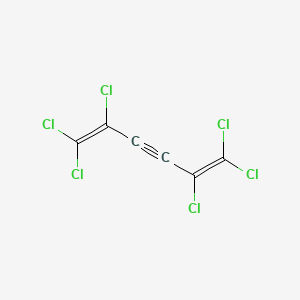
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid: is an organic compound that has garnered interest due to its unique chemical properties and applications in various scientific fields. This compound is known for its role as an auxin transport inhibitor, which makes it valuable in plant biology and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid typically involves the reaction of 1-naphthylamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid has a wide range of applications in scientific research:
Plant Biology: It is used as an auxin transport inhibitor to study the mechanisms of polar auxin transport in plants.
Chemistry: It serves as a reagent in various organic synthesis reactions and as a tool to study reaction mechanisms.
Mécanisme D'action
The primary mechanism of action of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid involves its role as an auxin transport inhibitor. It binds to and inhibits PIN-FORMED (PIN) transporters on the plasma membrane, disrupting the polar transport of auxin . This inhibition affects various developmental processes in plants, including cell expansion, division, and differentiation.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used in agriculture.
Dicamba: A synthetic auxin with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): The major natural auxin in plants.
Uniqueness: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid is unique due to its specific inhibitory action on PIN transporters, which distinguishes it from other auxins and auxin inhibitors. Its ability to precisely target and disrupt polar auxin transport makes it a valuable tool in both research and agricultural applications .
Propriétés
Numéro CAS |
77106-23-1 |
|---|---|
Formule moléculaire |
C18H9Cl4NO3 |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Cl4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
Clé InChI |
KBZCRZZMAAJSHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)




![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)



![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)


